molecular formula C9H16O B592091 Spiro[2.5]octan-6-ylmethanol CAS No. 849671-56-3

Spiro[2.5]octan-6-ylmethanol

Cat. No. B592091
Key on ui cas rn: 849671-56-3
M. Wt: 140.226
InChI Key: CPOBXDZHERXVFP-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

To a solution of spiro[2.5]octan-6-ylmethanol (1.83 g, 13 mmo) in dichloromethane (60 mL) was added NaHCO3 (30 mL of a 0.5 M aqueous solution) and K2CO3 (30 mL of a 0.05M aqueous solution) and tehn cooled to 0°C. TEMPO (0.203 g, 1.3 mmol), TBAC1 (0.361 g, 1.3 mmol), and NCS (0.36 g, 1.3 mmol) were added successively, and the reaction mixture was stirred at rt fo(4 h. Using a separation funnel the organic layer was collected and then washed with brine, dried over Na2SO4. The organics were concentrated in vacuo and the crude residue was purified by column chromatography on silica gel with a gradient of 20 to 60% hexane-DCM as eluant to afford the desired product spiro[2.5]octane-6-carbaldehyde. 1H NMR (400 MHz, CDCl3) δ 9.66 (d, J=0.8 Hz, 1H), 2.30 (m, 1H), 1.91-1.88 (m, 2H), 1.67-1.48 (m, 4H), 1.09-104 (m, 2H), 0.31-0.29 (m, 2H), 0.22-0.20 (m, 2H). MS m/z 139.0 (M+1).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.203 g
Type
reactant
Reaction Step Two
Name
Quantity
0.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([CH2:8][CH2:7][CH:6]([CH2:9][OH:10])[CH2:5][CH2:4]2)[CH2:2]1.C([O-])(O)=O.[Na+].C([O-])([O-])=O.[K+].[K+].CC1(C)N([O])C(C)(C)CCC1.C1C(=O)N(Cl)C(=O)C1>ClCCl>[CH2:2]1[C:3]2([CH2:8][CH2:7][CH:6]([CH:9]=[O:10])[CH2:5][CH2:4]2)[CH2:1]1 |f:1.2,3.4.5,^1:25|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C1CC12CCC(CC2)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.203 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
0.36 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by column chromatography on silica gel with a gradient of 20 to 60% hexane-DCM as eluant

Outcomes

Product
Name
Type
product
Smiles
C1CC12CCC(CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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